![molecular formula C17H19N2+ B14670246 Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- CAS No. 46997-88-0](/img/structure/B14670246.png)
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- typically involves the reaction of benzenamine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product. The specific reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, 3-methyl-
- Benzenamine, N,N-diethyl-3-methyl-
Uniqueness
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is unique due to its specific structure, which includes both aromatic and aliphatic components. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Propriétés
Numéro CAS |
46997-88-0 |
|---|---|
Formule moléculaire |
C17H19N2+ |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
methyl-[3-(N-methylanilino)prop-2-enylidene]-phenylazanium |
InChI |
InChI=1S/C17H19N2/c1-18(16-10-5-3-6-11-16)14-9-15-19(2)17-12-7-4-8-13-17/h3-15H,1-2H3/q+1 |
Clé InChI |
DROGMUOLVJUNBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C=CC=[N+](C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


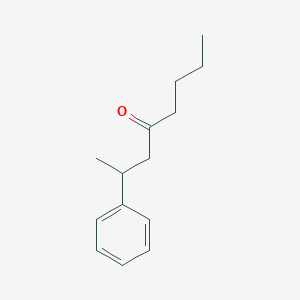

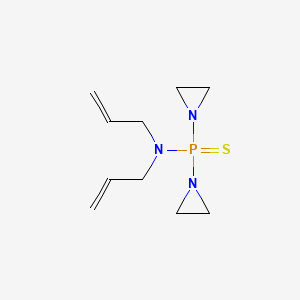

phosphanium](/img/structure/B14670196.png)
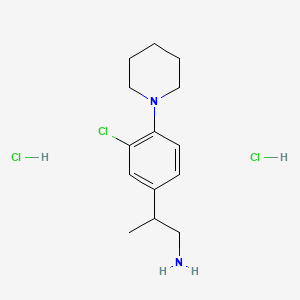

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
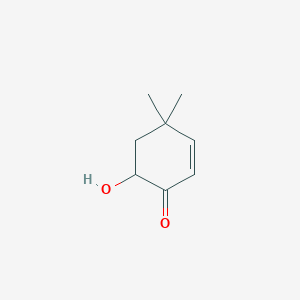
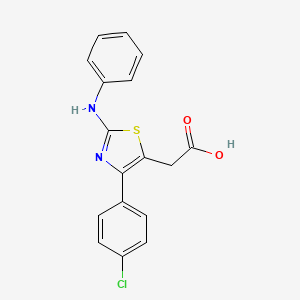
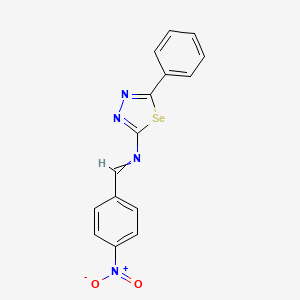
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

